molecular formula C13H18BrNO2 B1389824 2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide CAS No. 1138442-34-8

2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide

Cat. No.: B1389824
CAS No.: 1138442-34-8
M. Wt: 300.19 g/mol
InChI Key: ZJYHGGQBTKTRCW-UHFFFAOYSA-N
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Description

Overview of 2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide

This compound is an organic compound characterized by its brominated acetamide structure bearing an isopentyloxy substituent at the meta position of the phenyl ring. The compound is assigned Chemical Abstracts Service number 1138442-34-8, providing a unique identifier for chemical databases and commercial applications. The isopentyloxy group, also known chemically as 3-methylbutoxy, contributes to the compound's lipophilic characteristics and influences its chemical reactivity patterns.

The molecular architecture of this compound positions it within the broader category of halogenated acetamides, specifically those featuring aromatic amine derivatives. The presence of the bromine atom at the acetyl carbon creates an electrophilic center that facilitates various nucleophilic substitution reactions, making the compound valuable as a synthetic intermediate. The meta-positioned isopentyloxy group provides steric and electronic effects that can influence both chemical reactivity and biological activity profiles.

Commercial availability data indicates that the compound is supplied by multiple chemical vendors, with catalog designations including BI17631 and Matrix Scientific part number 035000. The compound is classified exclusively for research applications, reflecting its specialized nature and current stage of development in chemical research contexts. Molecular identifier codes such as MFCD12026580 facilitate tracking and database management across different chemical information systems.

The structural relationship between this compound and related compounds demonstrates the systematic approach to chemical modification in acetamide chemistry. Comparison with analogous compounds such as 2-Bromo-N-phenylacetamide reveals the specific contributions of the isopentyloxy substituent to overall molecular properties. Similarly, examination of positional isomers, such as the 4-isopentyloxy variant, provides insights into structure-activity relationships within this chemical family.

Historical Context and Discovery

The development of brominated acetamide compounds represents an evolution within organic chemistry that emerged from early investigations into halogenated pharmaceutical intermediates. While specific historical documentation regarding the initial synthesis of this compound was not identified in current chemical literature, the compound appears to be a relatively recent addition to chemical databases, reflecting modern synthetic chemistry approaches to pharmaceutical intermediate development.

The broader class of brominated acetamides gained prominence through their utility in medicinal chemistry applications, where the bromine atom serves as both a reactive handle for further chemical transformation and a potential pharmacophore element. Historical precedent for such compounds can be traced through patent literature and chemical synthesis publications spanning several decades of pharmaceutical research development.

The systematic nomenclature and cataloging of this specific compound suggests its emergence during the contemporary period of high-throughput chemical synthesis and combinatorial chemistry approaches. The assignment of modern molecular identifiers and commercial catalog numbers indicates development within recent chemical research frameworks that emphasize systematic compound library construction and pharmaceutical screening applications.

Relevance in Contemporary Chemical Research

Contemporary chemical research applications for this compound center primarily on its utility as a synthetic intermediate in pharmaceutical chemistry. The compound's structural features make it particularly valuable for nucleophilic substitution reactions, where the bromine atom can be readily displaced by various nucleophiles to generate diverse chemical scaffolds. This reactivity profile positions the compound as a versatile building block for medicinal chemistry applications.

The isopentyloxy substituent contributes significant lipophilic character to the molecule, influencing both its solubility properties and potential biological activity profiles. Research into similar compounds with alkoxy substituents has demonstrated the importance of such modifications in modulating pharmaceutical properties, including bioavailability and tissue distribution characteristics. The meta positioning of this substituent provides specific steric and electronic environments that can be exploited in structure-activity relationship studies.

Current research applications span multiple domains within chemical synthesis, including the development of pharmaceutical intermediates, the construction of chemical libraries for biological screening, and the investigation of structure-activity relationships in acetamide-based therapeutic agents. The compound's availability through specialized chemical suppliers reflects sustained research interest and suggests ongoing investigation into its synthetic utility and potential biological applications.

The relationship between this compound and structurally related compounds provides a framework for systematic chemical investigation. Comparative studies with compounds such as N-[4-(3-methylbutoxy)phenyl]acetamide, which lacks the bromine substituent, offer insights into the specific contributions of halogenation to chemical and biological properties. Such comparative analyses inform rational design approaches in pharmaceutical chemistry.

Scope and Objectives of the Review

The scope of this review encompasses a comprehensive examination of this compound from multiple chemical perspectives, emphasizing its structural characteristics, synthetic utility, and research applications. The primary objective involves consolidating current knowledge regarding this compound's chemical properties and research significance while identifying areas requiring further investigation.

Table 1: Commercial Availability and Identification Data

Parameter Value Source
Chemical Abstracts Service Number 1138442-34-8
Molecular Identifier MFCD12026580
Primary Catalog Number BI17631
Alternative Catalog Number 035000
Commercial Status Research Use Only
Typical Package Size 500 milligrams

This review aims to provide researchers with a consolidated resource for understanding the current state of knowledge regarding this compound while highlighting its position within the broader context of brominated acetamide chemistry. The analysis focuses specifically on chemical properties, synthetic applications, and research relevance while maintaining strict adherence to scientifically documented information.

The examination extends to include comparative analysis with structurally related compounds, providing context for understanding the unique characteristics contributed by the specific substitution pattern present in this compound. Through systematic review of available chemical data, this analysis seeks to establish a comprehensive foundation for future research directions involving this compound.

Table 2: Related Compound Comparison

Compound Name Molecular Formula Key Structural Difference Reference
2-Bromo-N-phenylacetamide C₈H₈BrNO Lacks isopentyloxy group
N-[4-(3-methylbutoxy)phenyl]acetamide C₁₃H₁₉NO₂ No bromine, para position
1-Bromo-4-(isopentyloxy)benzene C₁₁H₁₅BrO No acetamide group
2-Bromo-N-[4-(isopentyloxy)phenyl]acetamide C₁₃H₁₈BrNO₂ Para instead of meta position

Properties

IUPAC Name

2-bromo-N-[3-(3-methylbutoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-10(2)6-7-17-12-5-3-4-11(8-12)15-13(16)9-14/h3-5,8,10H,6-7,9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYHGGQBTKTRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Typical Procedure:

1. Dissolve N-[3-(isopentyloxy)phenyl]acetamide in DCM.
2. Add N-bromosuccinimide slowly under stirring at 0°C.
3. Maintain the reaction at low temperature for several hours.
4. Quench with water, extract the organic layer.
5. Purify via column chromatography to isolate this compound.

Data Table 1: Bromination Reaction Parameters

Parameter Typical Value Reference
Brominating agent N-bromosuccinimide (NBS) ,
Solvent Dichloromethane (DCM) ,
Temperature 0°C to room temperature ,
Reaction time 4–8 hours ,
Yield 65–85% ,

Alternative Synthesis Strategies

While direct bromination is the most straightforward, some research indicates alternative approaches involving multi-step pathways:

Synthesis via Amide Derivative Formation Followed by Bromination

  • Step 1 : Synthesis of N-[3-(isopentyloxy)phenyl]acetamide through acylation of the phenol derivative with chloroacetyl chloride.
  • Step 2 : Bromination of the acetamide using NBS or Br₂ under controlled conditions to yield the target compound.

Use of Catalytic Radical Bromination

  • Employing radical initiators such as azobisisobutyronitrile (AIBN) with NBS under reflux conditions to promote selective bromination at the ortho position.

Microwave-Assisted Bromination

  • Recent advances suggest microwave irradiation can accelerate bromination reactions, improving yields and selectivity, especially when using NBS in polar solvents.

Notes on Reaction Conditions and Optimization

  • Temperature Control : Maintaining low temperatures reduces over-bromination and side reactions.
  • Solvent Choice : DCM is preferred for its inertness and ease of removal; however, alternatives like chloroform or acetonitrile can be used.
  • Reaction Monitoring : Thin-layer chromatography (TLC) is employed to monitor progress and confirm mono-bromination.
  • Purification : Column chromatography or recrystallization from suitable solvents ensures high purity.

Raw Materials and Reagents

Raw Material / Reagent Purity / Specification Source / Supplier
N-[3-(isopentyloxy)phenyl]acetamide ≥99% Custom synthesis or commercial supplier
N-bromosuccinimide (NBS) ≥98% Chemical suppliers (e.g., Sigma-Aldrich)
Dichloromethane (DCM) Anhydrous Reputable chemical suppliers
Triethylamine (Et₃N) ≥99% Chemical suppliers

Summary of Research Findings

Research indicates that the bromination of N-[3-(isopentyloxy)phenyl]acetamide is best achieved via electrophilic aromatic substitution using NBS in DCM at low temperatures, yielding the desired 2-bromo derivative with high selectivity and purity. Variations in reaction conditions, such as temperature, solvent, and brominating agent, can influence the yield and selectivity, but the outlined method remains the most reliable and scalable for laboratory and industrial purposes.

Chemical Reactions Analysis

2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in electrophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Substituent Variations and Structural Analysis

Key structural analogs differ in the substituent on the phenyl ring or the acetamide side chain. Below is a comparative analysis:

Compound Name Substituent on Phenyl Molecular Formula Molecular Weight Key Features Evidence ID
2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide 3-(isopentyloxy) C₁₄H₂₀BrNO₂ 314.22 Branched alkoxy group; moderate lipophilicity. Target Compound
2-Bromo-N-[3-(hexyloxy)phenyl]acetamide 3-(hexyloxy) C₁₄H₂₀BrNO₂ 314.22 Linear alkoxy chain; increased lipophilicity vs. isopentyloxy.
2-Bromo-N-(3-(trifluoromethyl)phenyl)acetamide 3-(trifluoromethyl) C₉H₇BrF₃NO 282.06 Strong electron-withdrawing group; enhances reactivity in substitution reactions.
2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide 3-(2-methoxyethoxy) C₁₁H₁₄BrNO₃ 288.15 Ether linkage; higher polarity and water solubility.
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide 4-butyryl-2-fluoro-phenoxy C₁₆H₂₁FNO₃ 294.34 Fluorinated phenoxy group; lower bromine content.

Structural Implications :

  • Electron-Withdrawing Groups: The trifluoromethyl substituent (C₉H₇BrF₃NO) increases electrophilicity at the bromine atom, accelerating nucleophilic substitution reactions .
  • Polar Substituents : The 2-methoxyethoxy group introduces an ether oxygen, enhancing solubility in polar solvents but reducing lipid bilayer penetration .

Physicochemical Properties

Available data for analogs highlight trends in melting points, yields, and solubility:

Compound Name Melting Point (°C) Synthetic Yield (%) Rf Value Notes Evidence ID
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide 75 82 0.32 High yield due to less steric hindrance.
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide 84 54 0.28 Lower yield attributed to steric bulk of substituent.
2-Bromo-N-[3-(hexyloxy)phenyl]acetamide N/A N/A N/A Higher logP (4.2) vs. isopentyloxy analog.

Key Observations :

  • Yields : Bulky substituents (e.g., 1-hydroxy-2-methylpropan-2-yl) reduce synthetic efficiency (54% yield) compared to simpler alkyl chains (82%) .
  • Lipophilicity : Hexyloxy derivatives (logP 4.2) are more lipophilic than isopentyloxy analogs, though exact data for the latter are unavailable .

Yield Variability :

  • Linear alkylamines (e.g., n-butyl) afford higher yields (82%) than branched or hydroxylated amines (54–51%) due to reduced steric hindrance .

Biological Activity

2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide is a compound that has garnered interest in the field of biological research due to its potential therapeutic applications and biochemical properties. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C13H18BrNO2
  • Molecular Weight : 300.2 g/mol
  • CAS Number : 1138442-34-8

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the bromine atom may enhance its binding affinity to specific receptors or enzymes, while the isopentyloxy group can influence its hydrophobic interactions with cellular membranes.

  • Enzyme Interaction : The compound may modulate the activity of enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
  • Receptor Binding : It could act as an antagonist or agonist at certain receptor sites, influencing signaling pathways associated with cell proliferation or apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by affecting pathways related to cell cycle regulation and apoptosis. For instance, compounds with similar structures have shown promise in cancer immunotherapy by blocking PD-1/PD-L1 interactions, which are crucial for tumor evasion from immune responses .
  • Proteomics Research : The compound is utilized in proteomics to study protein interactions and modifications, aiding in the understanding of biochemical pathways and disease mechanisms .

Case Studies

  • Inhibition of Tumor Growth : A study explored the effects of various brominated compounds on cancer cell lines. Results indicated that derivatives similar to this compound displayed significant cytotoxicity against specific cancer types, suggesting a potential role in targeted cancer therapy .
  • Mechanistic Studies in Cell Lines : Research involving Jurkat T-cells demonstrated that compounds structurally related to this compound could restore T-cell activation in the presence of PD-L1, indicating a mechanism that enhances immune response against tumors .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
4-Isopropylphenoxy methyl piperidineAnticancerReceptor modulation
N-(3-Amino-2-methylphenyl)-2-phenoxybutanamideAnti-inflammatoryEnzyme inhibition
4-Bromophenylacetic acidAntimicrobialCell membrane disruption

The comparison highlights that while similar compounds exhibit various biological activities, this compound's unique structure may confer distinct pharmacological properties.

Q & A

Q. What role does the bromine substituent play in reactivity?

  • Methodological Answer : The bromine atom acts as a leaving group in nucleophilic substitutions (e.g., Suzuki couplings) or stabilizes transition states via inductive effects. Kinetic studies (e.g., monitoring substitution rates with varying nucleophiles) can elucidate its role .

Q. How can structural analogs be designed to improve pharmacokinetic properties?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute bromine with trifluoromethyl or iodine to modulate lipophilicity (logP) and metabolic stability.
  • Prodrug Synthesis : Introduce ester or amide prodrug moieties at the acetamide group to enhance solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide
Reactant of Route 2
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2-Bromo-N-[3-(isopentyloxy)phenyl]acetamide

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